

Introduction: The Analytical Imperative for a Persistent Metabolite

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Desphenyl Chloridazon- $^{15}\text{N}_2$

Cat. No.: B563998

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Desphenyl-chloridazon (DPC) is the primary and most persistent metabolite of the herbicide chloridazon.[1][2][3] Due to its high polarity and water solubility, DPC is prone to leaching into ground and surface water, where it is frequently detected.[1][2] This persistence necessitates sensitive and accurate monitoring in environmental and food samples. The stable isotope-labeled variant, Desphenyl-chloridazon- $^{15}\text{N}_2$, serves as an indispensable tool in this analytical endeavor.

This guide provides a comprehensive overview of the core physical and chemical properties of Desphenyl-chloridazon- $^{15}\text{N}_2$. It is intended for researchers, analytical scientists, and professionals in drug development and environmental monitoring who require a robust understanding of this compound for quantitative analysis. The focus is on the practical application of this knowledge, particularly its function as an internal standard in mass spectrometry-based methods.

Chemical Identity and Physicochemical Properties

Desphenyl-chloridazon- $^{15}\text{N}_2$ is chemically identical to its unlabeled analogue, with the exception of the substitution of two natural abundance nitrogen atoms in the pyridazinone ring with ^{15}N isotopes.[4][5][6] This isotopic enrichment increases the molecular mass by approximately two Daltons, allowing it to be distinguished by a mass spectrometer, while preserving the physicochemical behavior of the parent molecule. This characteristic is the cornerstone of its utility as a perfect internal standard.[7][8][9]

Chemical Structure

The structure consists of a 3(2H)-pyridazinone ring, substituted with an amino group at position 5 and a chlorine atom at position 4. The ^{15}N isotopes are incorporated into the pyridazinone ring at positions 1 and 2.

Caption: Chemical structure of 5-amino-4-chloro-3(2H)-pyridazinone- $^{15}\text{N}_2$.

Core Properties

The fundamental physical and chemical data for Desphenyl-chloridazon- $^{15}\text{N}_2$ are summarized below. Properties such as melting point and pKa are inherited from the unlabeled parent compound, as isotopic substitution has a negligible effect on these bulk characteristics.

Property	Value	Source(s)
IUPAC Name	4-amino-5-chloro-(1,2- $^{15}\text{N}_2$)1H-pyridazin-6-one	[4][5][6]
Synonyms	Chloridazon Impurity 1- $^{15}\text{N}_2$, DPC- $^{15}\text{N}_2$	[6][10]
CAS Number	1189649-21-5	[5][6]
Unlabeled CAS	6339-19-1	[4][11][12]
Molecular Formula	$\text{C}_4\text{H}_4\text{Cl}^{15}\text{N}_2\text{NO}$	[5]
Molecular Weight	147.53 g/mol	[4][10]
Exact Mass	146.9983592 Da	[4][6]
Appearance	Solid (Beige to Black)	[13]
Melting Point	297-300 °C (decomposes)	[13]
pKa (Strongest Basic)	3.17	[3]
LogD	-1.32 (at pH 4 to 10)	[3]

The Scientific Rationale: Isotope Dilution Mass Spectrometry

The primary application of Desphenyl-chloridazon- $^{15}\text{N}_2$ is as an internal standard (IS) for isotope dilution mass spectrometry (IDMS).^{[7][8]} This is considered the "gold standard" for quantitative analysis.^[8]

Causality Behind the Method: In complex matrices like environmental water or food extracts, the efficiency of the ionization process in a mass spectrometer's source can be suppressed or enhanced by co-eluting matrix components. This "matrix effect" is a major source of analytical inaccuracy. Because the stable isotope-labeled standard is chemically identical to the analyte, it co-elutes chromatographically and experiences the exact same ionization suppression or enhancement.^{[9][14]} By measuring the ratio of the analyte's signal to the known concentration of the spiked internal standard, these variations are canceled out, leading to highly accurate and precise quantification.^[9]

Analytical Workflow: Quantification via LC-MS/MS

The high polarity of DPC makes it well-suited for analysis by Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS).^[3] A standard protocol is a self-validating system when it includes the $^{15}\text{N}_2$ -labeled internal standard.

Experimental Protocol: Water Sample Analysis

This protocol outlines a typical workflow for the quantification of DPC in groundwater.

1. Standard and Sample Preparation:

- Step 1.1 (Stock Solutions): Prepare 1 mg/mL stock solutions of both Desphenyl-chloridazon (analyte) and Desphenyl-chloridazon- $^{15}\text{N}_2$ (internal standard) in methanol.
- Step 1.2 (Working Standard): Create a series of calibration standards by serially diluting the analyte stock solution in a suitable solvent (e.g., acetonitrile/water).
- Step 1.3 (Internal Standard Spiking): Fortify all calibration standards and unknown water samples with the Desphenyl-chloridazon- $^{15}\text{N}_2$ internal standard to a final concentration of 10 ng/mL.
- Rationale: Spiking the IS into both calibrants and samples ensures that any variability during sample injection or ionization is accounted for across the entire analytical run.

2. Chromatographic Separation (UPLC/HPLC):

- Step 2.1 (Column): Employ a HILIC-type column (e.g., Waters BEH Amide or equivalent).[3]
- Step 2.2 (Mobile Phase A): Water with 10 mM ammonium formate and 0.1% formic acid.
- Step 2.3 (Mobile Phase B): Acetonitrile with 0.1% formic acid.
- Step 2.4 (Gradient): A gradient starting at high organic content (e.g., 95% B) and decreasing to elute the polar DPC.
- Step 2.5 (Injection Volume): 1-10 μL .
- Rationale: HILIC is necessary for retaining highly polar compounds like DPC, which would otherwise elute in the void volume on a traditional reversed-phase (C18) column.[3] Formic acid and ammonium formate aid in protonation for positive ion mode ESI and improve peak shape.

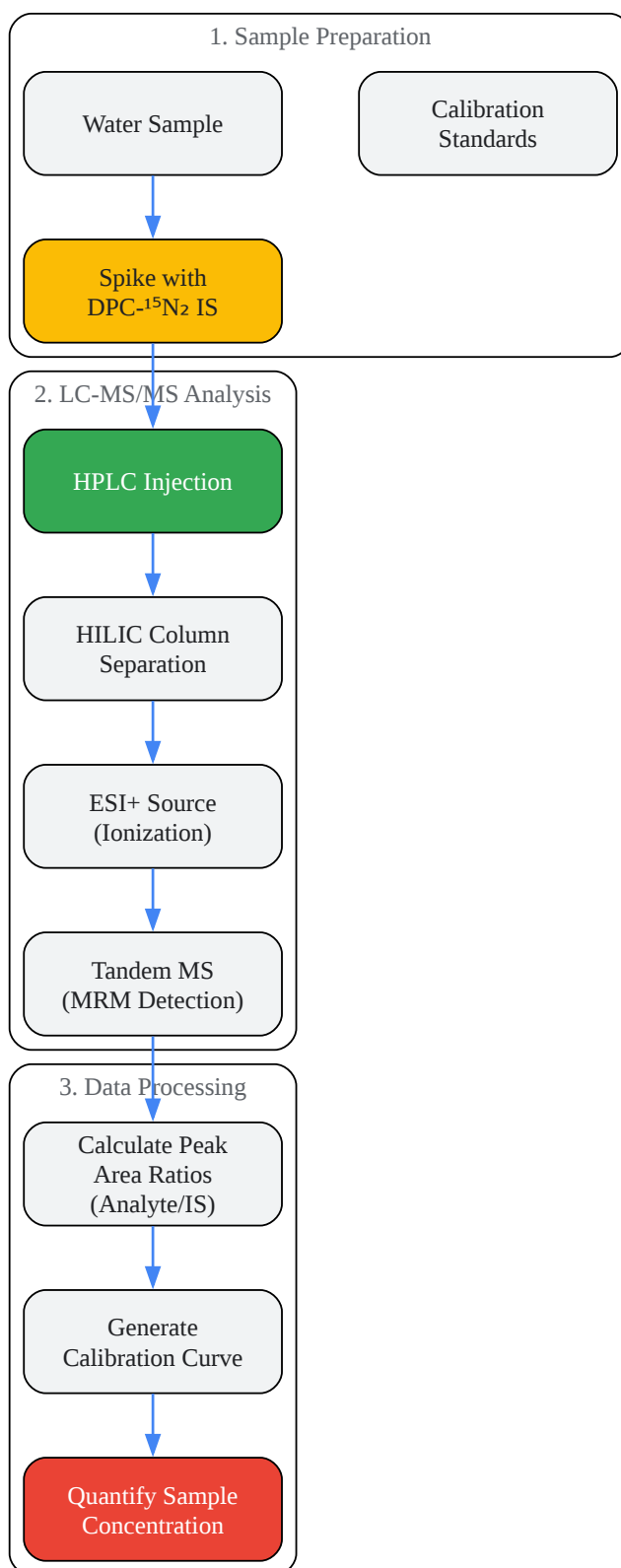
3. Mass Spectrometric Detection (MS/MS):

- Step 3.1 (Ionization): Electrospray Ionization, Positive Mode (ESI+).
- Step 3.2 (Analysis Mode): Multiple Reaction Monitoring (MRM).
- Step 3.3 (MRM Transitions):
- DPC (Analyte): Q1: 146.0 m/z \rightarrow Q3: 117.0 m/z (quantifier), Q1: 146.0 m/z \rightarrow Q3: 66.0 m/z (qualifier).[3]
- DPC- $^{15}\text{N}_2$ (IS): Q1: 148.0 m/z \rightarrow Q3: 119.0 m/z.[3]
- Rationale: ESI+ is effective as the amino group on DPC is readily protonated. MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor ion and a unique fragment ion, filtering out chemical noise from the matrix.

4. Data Analysis:

- Step 4.1 (Quantification): Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the analyte concentration for each calibration standard.
- Step 4.2 (Calculation): Determine the concentration of DPC in the unknown samples by interpolating their measured peak area ratios from the linear regression of the calibration curve.

Workflow Visualization



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Caption: Workflow for quantitative analysis of DPC using a ¹⁵N₂-labeled internal standard.

Stability and Storage

Proper handling and storage are critical to maintain the integrity of this reference material.

- Long-Term Storage: Store in a freezer at -20°C.[13]
- Short-Term Storage: For solutions, refrigeration at 2°C to 8°C is recommended.[12][15][16]
- Chemical Stability: The parent compound, chloridazon, is stable in aqueous media from pH 3-9.[17] Desphenyl-chloridazon is noted for its environmental persistence, with a soil half-life reported at over 200 days, indicating high chemical stability under typical environmental conditions.[3]
- Handling: As with all chemical reagents, handle using appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.[18]

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- To cite this document: BenchChem. [Introduction: The Analytical Imperative for a Persistent Metabolite]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b563998#physical-and-chemical-properties-of-desphenyl-chloridazon-15n2]

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